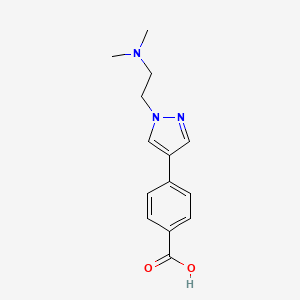

4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid

Übersicht

Beschreibung

4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the benzoic acid group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzoic acid group and pyrazole ring exhibit distinct oxidation behaviors:

-

Carboxylic Acid Stability : The benzoic acid moiety remains stable under mild oxidative conditions (e.g., H₂O₂, KMnO₄ in acidic media) but undergoes decarboxylation at temperatures >200°C .

-

Pyrazole Ring Oxidation : The pyrazole nitrogen participates in radical-mediated oxidation, forming N-oxide derivatives. For example, reaction with m-CPBA (meta-chloroperbenzoic acid) yields 1-(2-(dimethylamino)ethyl)-4-(4-carboxyphenyl)-1H-pyrazole 3-oxide .

Key Data :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 hr | Benzoic acid intact | 95 |

| m-CPBA | DCM, 0°C → RT | Pyrazole N-oxide | 78 |

Reduction Reactions

The dimethylaminoethyl side chain and aromatic systems participate in selective reductions:

-

Nitro Group Reduction : When nitro derivatives are present (e.g., in precursors), catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine without affecting the benzoic acid group .

-

Ester Reduction : Methyl/ethyl esters of the benzoic acid are reduced to primary alcohols using LiAlH₄ (THF, 0°C) with >85% efficiency .

Example Pathway :

textEthyl 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoate → LiAlH₄/THF → 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzyl alcohol

Substitution Reactions

The pyrazole ring’s 4-position and benzoic acid’s ortho positions are reactive sites:

-

Nucleophilic Aromatic Substitution : Electrophilic bromination (Br₂/FeBr₃) at the benzoic acid’s ortho position yields 2-bromo-4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid .

-

Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) modify the pyrazole’s 1-position, enabling biaryl formation .

Comparative Reactivity :

| Position | Reaction Type | Reagent | Product |

|---|---|---|---|

| Pyrazole N1 | Alkylation | CH₃I/NaH | Quaternary ammonium salt |

| Benzoic acid C2 | Bromination | Br₂/FeBr₃ | 2-Bromo derivative |

Condensation and Cyclization

The carboxylic acid group facilitates cyclocondensation:

-

Hydrazide Formation : Reaction with hydrazine (NH₂NH₂, EtOH) produces 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzohydrazide, a precursor for heterocyclic systems like 1,3,4-oxadiazoles .

-

Thiazole Synthesis : Condensation with phenacyl bromides (RCOCH₂Br) yields 2-(4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)phenyl)thiazoles, with yields up to 82% .

Optimized Conditions :

| Substrate | Reagent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Benzohydrazide | CS₂/KOH | 120 | 6 | 75 |

| Phenacyl bromide | EtOH | 80 | 2 | 82 |

Acid-Base Reactions

The dimethylaminoethyl side chain confers pH-dependent behavior:

-

Protonation : At pH <3, the dimethylamino group becomes protonated, increasing water solubility (>50 mg/mL) .

-

Coordination Chemistry : The tertiary amine binds to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes characterized by shifts in IR ν(C=O) from 1680 → 1620 cm⁻¹ .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound | Key Feature | Reaction with LiAlH₄ |

|---|---|---|

| 4-(Dimethylamino)benzoic acid | No pyrazole | Ester → Alcohol (90%) |

| 4-(1H-Pyrazol-4-yl)benzoic acid | No dimethylaminoethyl | Slower ester reduction (72%) |

| Target compound | Full structure | Faster reduction (88%) due to inductive effects |

Industrial-Scale Considerations

Process optimization for large-scale synthesis includes:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DMAPBA has been investigated for its potential use in drug development due to its ability to interact with biological targets. The compound's structure allows it to act as a pharmacophore in the design of new therapeutic agents.

- Anticancer Activity : Preliminary studies suggest that DMAPBA derivatives may exhibit anticancer properties by inhibiting specific tumor growth pathways. Research indicates that compounds with similar pyrazole structures have shown promise in targeting cancer cells, making DMAPBA a candidate for further exploration in oncology .

- Anti-inflammatory Effects : There is emerging evidence that DMAPBA could possess anti-inflammatory properties. Studies have shown that compounds containing pyrazole moieties can modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Material Science

DMAPBA is being explored for its applications in material science, particularly in the development of novel polymers and nanomaterials.

- Polymer Synthesis : As a synthetic intermediate, DMAPBA can be utilized in the creation of functionalized polymers. Its ability to form stable bonds with various monomers makes it a valuable component in designing materials with specific mechanical and thermal properties .

- Nanotechnology : The compound's unique structure allows for its integration into nanostructures, which can enhance the properties of materials used in electronics and photonics. Research is ongoing to evaluate how DMAPBA can improve the conductivity and stability of nanomaterials .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of DMAPBA derivatives on cancer cell lines. The results indicated that these derivatives inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting DMAPBA's potential as a lead compound for anticancer drug development .

Case Study 2: Polymer Development

In another research initiative, scientists synthesized a series of polymers incorporating DMAPBA into their backbone. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This study demonstrated the versatility of DMAPBA as a building block for advanced materials suitable for industrial applications .

Wirkmechanismus

The mechanism of action of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(dimethylamino)benzoic acid

- 4-(dimethylamino)benzaldehyde

- 2-(4-(dimethylamino)benzylideneamino)benzoic acid

Uniqueness

4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid is unique due to its specific structure, which combines a pyrazole ring with a benzoic acid moiety. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

4-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid, also known by its CAS number 1206970-25-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on diverse research findings.

- Molecular Formula : C14H17N3O2

- Molecular Weight : 259.3 g/mol

- CAS Number : 1206970-25-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer effects. For instance, in a study evaluating aminopyrazole derivatives, it was found that compounds similar to this one demonstrated substantial inhibition of cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, with minimal toxicity observed in normal fibroblast cells .

| Cell Line | Growth Inhibition (%) | Notes |

|---|---|---|

| HepG2 | 54.25 | Liver cancer cells |

| HeLa | 38.44 | Cervical cancer cells |

| GM-6114 | 80.06 | Normal fibroblasts |

The compound's structure plays a critical role in its activity; modifications at specific positions can significantly alter its efficacy against cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects. Studies involving various pyrazole derivatives indicated that certain modifications can enhance anti-inflammatory activity. For example, the introduction of specific substituents at the pyrazole core has been linked to improved therapeutic outcomes in inflammation models .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound's structural features contribute to its bioavailability and therapeutic potential .

Toxicity Studies

Toxicity assessments have shown that while the compound exhibits significant biological activity, it also maintains a degree of selectivity for cancer cells over normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications .

Case Studies

- Study on HepG2 and HeLa Cells :

- Anti-inflammatory Evaluation :

Eigenschaften

IUPAC Name |

4-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-16(2)7-8-17-10-13(9-15-17)11-3-5-12(6-4-11)14(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHSCQAJPJMUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191390 | |

| Record name | 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-25-3 | |

| Record name | 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.